alpha-Amino-beta-methylaminopropionic Acid-d3 Hydrochloride
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Overview
Description
Alpha-Amino-beta-methylaminopropionic Acid-d3 Hydrochloride is a deuterated form of alpha-amino-beta-methylaminopropionic acid, a non-protein amino acid. This compound is known for its neurotoxic properties and has been studied extensively for its potential role in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Parkinson’s disease .
Mechanism of Action
Target of Action
Alpha-Amino-beta-methylaminopropionic Acid-d3 Hydrochloride, also known as 2-Amino-3-(trideuteriomethylamino)propanoic acid;hydrochloride, is associated with neurodegenerative diseases . The compound’s primary targets are motor neurons . Motor neurons are nerve cells forming part of a pathway along which impulses pass from the brain or spinal cord to a muscle or gland.
Mode of Action
The compound interacts with its targets, causing an increase in the generation of reactive oxygen species (ROS) and Ca 2+ influx . This interaction disrupts mitochondrial activity, leading to general neuronal death . The main mode of activity is via excitotoxic mechanisms , which involve the pathological process by which nerve cells are damaged and killed by excessive stimulation by neurotransmitters.
Biochemical Pathways
The compound affects various biochemical pathways. It has been associated with disturbances in proteostasis, including endoplasmic reticulum stress and activation of the unfolded protein response . These pathways are crucial for maintaining cellular function and viability. Disruption of these pathways can lead to cell death and is a hallmark of several neurodegenerative diseases.
Pharmacokinetics
The compound’s ability to cause neurodegenerative symptoms such as ataxia and convulsions in various in vivo studies suggests that it can cross the blood-brain barrier and interact with neuronal cells .
Result of Action
The result of the compound’s action is the induction of neurodegenerative symptoms. In vivo studies on rats, mice, chicks, and monkeys have shown that it can cause symptoms such as ataxia and convulsions . Zebrafish research has also shown disruption to neural development after exposure to the compound .
Action Environment
Environmental factors play a significant role in the compound’s action, efficacy, and stability. The compound has been detected in a variety of aquatic and terrestrial environments worldwide, suggesting that it is ubiquitous . Its association with elevated incidence of amyotrophic lateral sclerosis/Parkinson’s disease complex (ALS/PDC) was first identified on the island of Guam . This suggests that environmental and cultural factors might influence the compound’s action and the resulting health effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-amino-beta-methylaminopropionic acid-d3 hydrochloride typically involves the incorporation of deuterium atoms into the alpha-amino-beta-methylaminopropionic acid molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the successful incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process may include the use of specialized equipment and techniques to handle deuterated compounds safely and efficiently .
Chemical Reactions Analysis
Types of Reactions
Alpha-amino-beta-methylaminopropionic acid-d3 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures, pH levels, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Alpha-amino-beta-methylaminopropionic acid-d3 hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: Studied for its effects on cellular processes and its potential role in neurodegenerative diseases.
Medicine: Investigated for its neurotoxic properties and potential therapeutic applications in treating neurodegenerative disorders.
Industry: Used in the production of deuterated compounds for various industrial applications
Comparison with Similar Compounds
Similar Compounds
Beta-methylamino-L-alanine (BMAA): A non-protein amino acid known for its neurotoxic properties and association with neurodegenerative diseases.
Alpha-amino-beta-methylaminopropionic acid: The non-deuterated form of the compound, also studied for its neurotoxic effects
Uniqueness
Alpha-amino-beta-methylaminopropionic acid-d3 hydrochloride is unique due to the incorporation of deuterium atoms, which can provide insights into the behavior of deuterated compounds in biological systems. This uniqueness makes it valuable for research in various scientific fields .
Properties
IUPAC Name |
2-amino-3-(trideuteriomethylamino)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.ClH/c1-6-2-3(5)4(7)8;/h3,6H,2,5H2,1H3,(H,7,8);1H/i1D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXYGASOGLSIDM-NIIDSAIPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCC(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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